molecular formula C27H22O2 B8608031 4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethynyl]benzoic Acid

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethynyl]benzoic Acid

Cat. No. B8608031
M. Wt: 378.5 g/mol
InChI Key: LTHJFFPLLKIZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218128B1

Procedure details

Employing the same general procedure as for the preparation of 4-[(5,6-dihydro-5,5-dimethyl-8-(2-thiazolyl)-2-naphthalenyl)ethynyl]benzoic acid (Compound 30a), 27.0 mg (0.07 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethynyl]benzoate (Compound 1a) was converted into the title compound (colorless solid) using 5.9 mg (0.14 mmol) of LiOH in H2O. PMR (d6-DMSO): δ 1.31 (6H, s), 2.35 (2H, d, J=4.5 Hz), 6.05 (1H, t, J=J=J=4.5 Hz), 7.00 (1H, s), 7.33 (2H, d, J=6.2 Hz), 7.44 (4H, m), 7.59 (2H, d, J=8.1 Hz), 7.90 (2H, d, J=8.1 Hz).
Name
4-[(5,6-dihydro-5,5-dimethyl-8-(2-thiazolyl)-2-naphthalenyl)ethynyl]benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 30a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethynyl]benzoate
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Compound 1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)CC=C(C2SC=CN=2)C2C=C(C#CC3C=CC(C(O)=O)=CC=3)C=CC1=2.[CH3:29][C:30]1([CH3:59])[CH2:39][CH:38]=[C:37]([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:36]2[CH:35]=[C:34]([C:46]#[C:47][C:48]3[CH:58]=[CH:57][C:51]([C:52]([O:54]CC)=[O:53])=[CH:50][CH:49]=3)[CH:33]=[CH:32][C:31]1=2>>[CH3:29][C:30]1([CH3:59])[CH2:39][CH:38]=[C:37]([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:36]2[CH:35]=[C:34]([C:46]#[C:47][C:48]3[CH:49]=[CH:50][C:51]([C:52]([OH:54])=[O:53])=[CH:57][CH:58]=3)[CH:33]=[CH:32][C:31]1=2

Inputs

Step One
Name
4-[(5,6-dihydro-5,5-dimethyl-8-(2-thiazolyl)-2-naphthalenyl)ethynyl]benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(=CC1)C=1SC=CN1)C#CC1=CC=C(C(=O)O)C=C1)C
Name
Compound 30a
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(=CC1)C=1SC=CN1)C#CC1=CC=C(C(=O)O)C=C1)C
Name
ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethynyl]benzoate
Quantity
27 mg
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(=CC1)C1=CC=CC=C1)C#CC1=CC=C(C(=O)OCC)C=C1)C
Name
Compound 1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(=CC1)C1=CC=CC=C1)C#CC1=CC=C(C(=O)OCC)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(=CC1)C1=CC=CC=C1)C#CC1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.